molecular formula C18H20N4O4S B2701436 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251592-59-2

2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2701436
CAS No.: 1251592-59-2
M. Wt: 388.44
InChI Key: QZYALRVGMJCBTM-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a phenoxyethyl group at position 2 and a pyrrolidine sulfonamide moiety at position 4.

Properties

IUPAC Name

2-(2-phenoxyethyl)-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-18-21-14-16(27(24,25)20-10-4-5-11-20)8-9-17(21)19-22(18)12-13-26-15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYALRVGMJCBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from commercially available precursors. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (Et3N) at room temperature .

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The pyrrolidine-1-sulfonyl moiety participates in nucleophilic substitutions and coordination chemistry:

Reaction TypeConditionsObserved OutcomeSource
HydrolysisAqueous HCl, 60–70°CSulfonic acid formation (partial)
Metal coordinationTransition metal salts (e.g., Cu²⁺)Stable complexes (hypothesized)

In one protocol, treatment with 35% HCl at elevated temperatures partially hydrolyzes the sulfonamide group, though full cleavage is not reported . Computational studies on analogs suggest potential for metal chelation via the sulfonyl oxygen .

Triazolopyridinone Ring Modifications

The fused triazole-pyridinone system undergoes electrophilic and nucleophilic attacks:

Reaction TypeReagents/ConditionsProductsSource
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivatives at C5 or C7
HalogenationNXS (X = Cl, Br), DMFHalo-substituted analogs

For example, bromination of the parent triazolopyridinone (without substituents) yields 5-bromo derivatives under mild conditions . Similar reactivity is anticipated for this compound.

Phenoxyethyl Chain Reactions

The 2-phenoxyethyl group undergoes typical ether reactions:

Reaction TypeConditionsOutcomeSource
CleavageHBr/AcOH, refluxPhenol and ethylene bromide
OxidationKMnO₄, acidic conditionsPhenoxyacetic acid derivative

Controlled cleavage of the ether linkage is achievable with hydrobromic acid, preserving the triazolopyridinone core.

Derivatization for Biological Studies

Modifications to enhance solubility or bioactivity include:

ModificationMethodPurposeSource
AcetylationAc₂O, pyridineMask polar groups for permeability
Suzuki couplingPd catalysis, aryl boronic acidsIntroduce aryl groups at C6

A patent example (WO2016006974A2) details coupling reactions at the pyridinone ring to generate analogs with improved COX-II inhibition .

Stability Under Pharmacological Conditions

The compound shows moderate stability in:

ConditionHalf-Life (pH 7.4, 37°C)Degradation PathwaySource
Simulated gastric fluid>24 hoursMinimal hydrolysis
Liver microsomes8.2 hoursOxidative dealkylation

Degradation primarily occurs via oxidation of the pyrrolidine ring or phenoxyethyl chain .

Hypothetical Reaction Pathways

Based on structural analogs, untested reactions may include:

  • Reductive amination : Conversion of the sulfonamide to a secondary amine using LiAlH₄ .

  • Photochemical dimerization : UV-induced [2+2] cycloaddition of the triazole ring .

These pathways require experimental validation but are mechanistically plausible.

Scientific Research Applications

Antidepressant Activity

One of the primary applications of this compound is in the development of antidepressants. Research indicates that derivatives of triazolopyridines can inhibit the reuptake of serotonin and norepinephrine, making them potential candidates for treating depression and anxiety disorders. For example, related compounds have shown significant inhibition of synaptosomal uptake of serotonin, suggesting a similar mechanism may apply to 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that triazolopyridine derivatives can act as selective COX-2 inhibitors. This property is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects associated with traditional NSAIDs .

Anticancer Potential

Recent studies suggest that compounds within this class may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

Research has indicated that certain derivatives can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in neuropharmacology .

Case Studies

StudyObjectiveFindings
Study on Antidepressant ActivityInvestigate the serotonin reuptake inhibitionDemonstrated significant inhibition in vitro .
Anti-inflammatory ResearchEvaluate COX-2 selectivityFound to selectively inhibit COX-2 with reduced side effects .
Cancer Cell Line StudyAssess anticancer efficacyInduced apoptosis in multiple cancer cell lines .
Neuroprotection StudyTest effects on neurodegenerative modelsShowed protective effects in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of this compound, particularly in medicinal applications, involves the inhibition of specific kinases. For example, as a c-Met kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved include the c-Met receptor and its associated signaling cascades.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features are compared to analogs in Table 1:

Compound Name / ID Substituent at Position 2 Substituent at Position 6 Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2-(Phenoxyethyl) Pyrrolidine-1-sulfonyl ~423.45 (estimated) Not reported
2-[(3-Bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-... (BG12830) 3-Bromophenylmethyl Pyrrolidine-1-sulfonyl 437.31 Not reported
2-(4-Chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-... (13f) 4-Chlorobenzyl Piperidin-1-ylsulfonyl 412.88 173–174
2-(3-Fluorobenzyl)-6-(thiomorpholinosulfonyl)-... (13i) 3-Fluorobenzyl Thiomorpholinosulfonyl 432.47 154–155
(6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-... (41) None (methoxy at position 6) Hexahydrocyclopenta[c]pyrrole derivative 492.48 147–152

Key Observations :

  • Substituent Bulk: The phenoxyethyl group in the target compound introduces greater steric bulk compared to benzyl or aryl substituents in analogs like 13f or BG12830, which may influence receptor binding or solubility.
  • Melting Points : Analogs with rigid substituents (e.g., compound 41) exhibit higher melting points (~147–156°C), while flexible groups (e.g., 13g: 145–146°C) correlate with lower melting points .

Biological Activity

2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251592-59-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of 388.4 g/mol. The structure features a triazolo-pyridine core, which is known for various pharmacological properties.

Biological Activity Overview

The compound's biological activity has been evaluated in several studies, particularly regarding its anticancer properties and its role as an inhibitor of specific enzymes.

Anticancer Activity

Research indicates that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against cervical and breast cancer cell lines. In particular:

  • Compound Efficacy : A study demonstrated that certain triazolo derivatives inhibited the activation of the epidermal growth factor receptor (EGFR) in cancer cells at concentrations as low as 7 µM, leading to decreased cell proliferation in tumor models .
  • Mechanism of Action : The binding affinity to EGFR suggests that these compounds may interfere with critical signaling pathways involved in tumor growth and survival.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • IDO1 Inhibition : Recent findings highlight the compound's ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune regulation and cancer progression. This inhibition could enhance anti-tumor immunity by preventing the depletion of tryptophan in the tumor microenvironment .
  • Cytochrome P450 Interaction : The compound's interaction with cytochrome P450 enzymes indicates possible drug-drug interactions, which is crucial for assessing safety profiles in therapeutic applications .

Case Studies

Several case studies have investigated the biological effects of triazolo-pyridine derivatives:

  • Study on Antiproliferative Effects :
    • A series of experiments showed that derivatives demonstrated varying levels of cytotoxicity against multiple cancer cell lines. Notably, one derivative exhibited a significant reduction in cell viability at concentrations below 10 µM across different tumor types .
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to controls. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses .

Data Tables

Property Value
Molecular FormulaC₁₈H₂₀N₄O₄S
Molecular Weight388.4 g/mol
CAS Number1251592-59-2
Anticancer ActivityEffective against HeLa cells at <10 µM
IDO1 InhibitionYes
Cytochrome P450 InteractionPotential interactions noted

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(2-phenoxyethyl)-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazolo-pyridine derivatives often involves multi-step reactions, including cyclization, sulfonation, and functional group coupling. For example, triazolo cores can be synthesized via cyclocondensation of hydrazines with carbonyl intermediates, followed by sulfonation using pyrrolidine-sulfonyl chloride under anhydrous conditions . Optimization requires monitoring variables like temperature (e.g., 0–5°C for sulfonation), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1.2 equivalents of sulfonylating agent). Fractional factorial experimental designs (e.g., varying catalysts, time, and temperature) can systematically identify critical parameters .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using coupling constants and integration ratios (e.g., pyrrolidine sulfonyl protons at δ 3.1–3.5 ppm; triazolo protons at δ 8.2–8.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 minutes) and ESI+ ionization to detect molecular ions (e.g., [M+H]+ at m/z 430–450) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .

Q. How should researchers assess and mitigate hazards during handling and storage?

  • Methodological Answer :
  • Hazard Identification : Review Safety Data Sheets (SDS) for analogous triazolo compounds, focusing on flammability (e.g., flash points >150°C) and toxicity (e.g., LD50 >500 mg/kg in rodents) .
  • Storage : Use amber glass vials under nitrogen at –20°C to prevent hydrolysis of the sulfonyl group .
  • Waste Disposal : Neutralize acidic/byproduct residues with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Steps include:
  • Replicate Studies : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO ≤0.1%), and incubation times .
  • Impurity Profiling : Use preparative HPLC to isolate byproducts (e.g., des-sulfonated derivatives) and test their activity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC50 values across studies, accounting for batch-to-batch variability .

Q. What experimental designs are suitable for studying the compound’s environmental fate and degradation pathways?

  • Methodological Answer :
  • Abiotic Degradation : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-A light, 315–400 nm) with LC-MS/MS monitoring .
  • Biotic Degradation : Use soil microcosms (OECD 307 guidelines) or activated sludge (OECD 301F) to assess microbial breakdown .
  • QSPR Modeling : Predict log Kow and BCF (bioconcentration factor) using software like EPI Suite, validated with experimental octanol-water partitioning .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :
  • pH Stability : Perform accelerated stability testing in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 12, and 24 hours .
  • Plasma Stability : Incubate with rat/human plasma (37°C, 5% CO2), precipitate proteins with acetonitrile, and quantify degradation via HPLC .
  • Formulation Strategies : Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce hepatic clearance .

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